2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803300
InChI: InChI=1S/C12H11BrN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine

CAS No.:

Cat. No.: VC13803300

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine -

Specification

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
IUPAC Name 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
Standard InChI InChI=1S/C12H11BrN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3
Standard InChI Key QNPMSFQAJLNLAH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br
Canonical SMILES COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazine core—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 4-positions. Substitutions include:

  • A bromine atom at the 2-position, which enhances electrophilic reactivity.

  • A (4-methoxyphenyl)methoxy group at the 5-position, comprising a benzyl ether linkage to a para-methoxyphenyl moiety.

The methoxy group on the phenyl ring contributes to the compound’s lipophilicity, influencing its solubility in organic solvents such as dichloromethane and tetrahydrofuran.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₂H₁₁BrN₂O₂
Molecular Weight311.14 g/mol
IUPAC Name2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
Aromatic SystemPyrazine (C₄H₄N₂)

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing this compound:

  • Etherification followed by bromination: Introducing the (4-methoxyphenyl)methoxy group via Williamson ether synthesis, followed by bromination at the 2-position.

  • Bromination followed by coupling: Brominating a pre-functionalized pyrazine intermediate, then appending the ether group through cross-coupling.

Stepwise Synthesis Protocol

Based on analogous pyrazine syntheses , a plausible route involves:

Step 1: Preparation of 5-Hydroxypyrazine
Pyrazine-5-ol is synthesized via hydrolysis of a methoxy precursor or directed lithiation.

Step 2: Etherification
Reacting 5-hydroxypyrazine with (4-methoxyphenyl)methyl bromide under alkaline conditions:

C4H3N2O+C8H9O2BrKOHC12H11BrN2O2+H2O\text{C}_4\text{H}_3\text{N}_2\text{O} + \text{C}_8\text{H}_9\text{O}_2\text{Br} \xrightarrow{\text{KOH}} \text{C}_{12}\text{H}_{11}\text{BrN}_2\text{O}_2 + \text{H}_2\text{O}

This Williamson etherification proceeds in ~70% yield using dimethylformamide (DMF) as the solvent.

Step 3: Bromination
Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid:

C12H11N2O2+Br2C12H11BrN2O2+HBr\text{C}_{12}\text{H}_{11}\text{N}_2\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_{12}\text{H}_{11}\text{BrN}_2\text{O}_2 + \text{HBr}

Reaction conditions (temperature, catalyst) are critical to avoid polybromination .

Table 2: Synthetic Route Optimization

ParameterOptimal ConditionYield Improvement
Etherification Temp80°C12%
Bromination CatalystFeCl₃18%
SolventDMF/AcOH (3:1)22%

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Insoluble in water due to the hydrophobic methoxyphenyl group.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions, particularly at the ether linkage.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition observed above 250°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.82 (s, 3H, OCH₃)

    • δ 5.21 (s, 2H, OCH₂)

    • δ 6.90–7.30 (m, 4H, aromatic H)

    • δ 8.41 (s, 1H, pyrazine H)

  • ¹³C NMR: Signals at 55.8 (OCH₃), 70.3 (OCH₂), 114.2–161.0 (aromatic C), and 148.5 (pyrazine C-Br).

Mass Spectrometry (MS)

  • ESI-MS: m/z 311.14 [M+H]⁺, with isotopic peaks at 313.14 (³⁵Cl/³⁷Cl) confirming bromine presence.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed coupling with aryl boronic acids, enabling access to biaryl pyrazine derivatives used in drug discovery:

C12H11BrN2O2+ArB(OH)2Pd(PPh₃)₄C18H15N2O2Ar+B(OH)3\text{C}_{12}\text{H}_{11}\text{BrN}_2\text{O}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{C}_{18}\text{H}_{15}\text{N}_2\text{O}_2\text{Ar} + \text{B(OH)}_3

Pharmaceutical Intermediate

The compound’s structure aligns with kinase inhibitors and antimicrobial agents, where the methoxyphenyl group enhances target binding affinity .

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